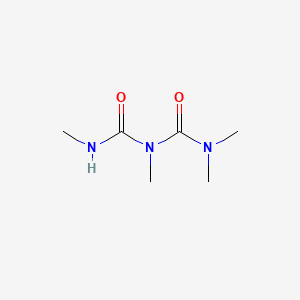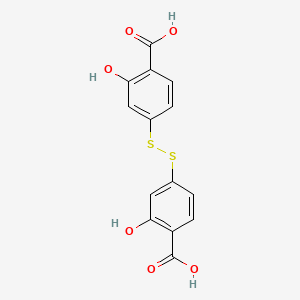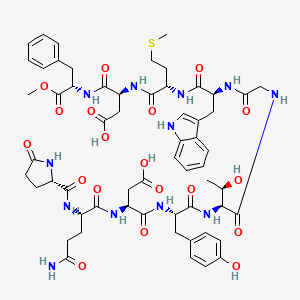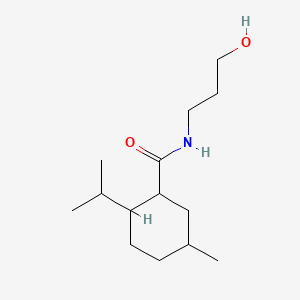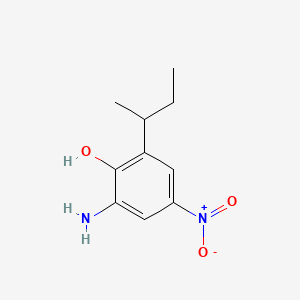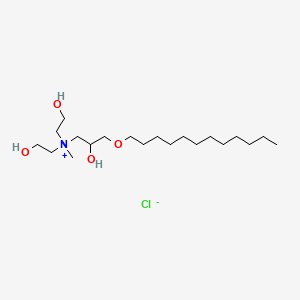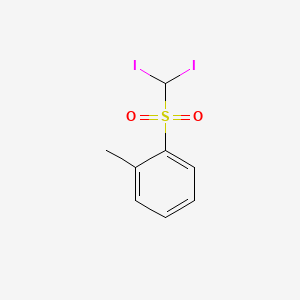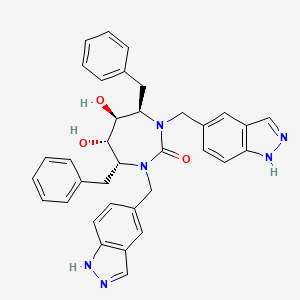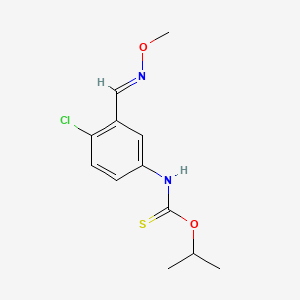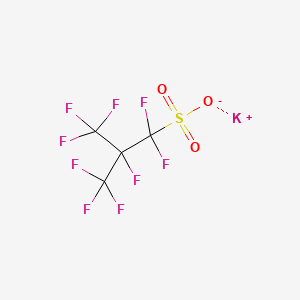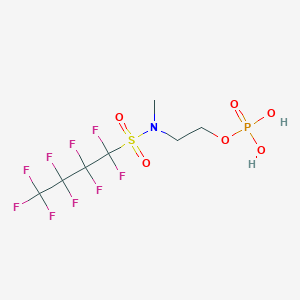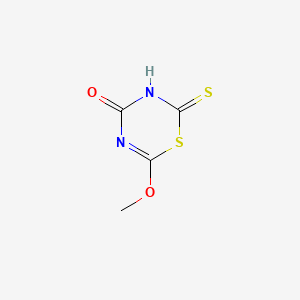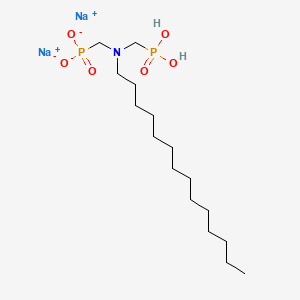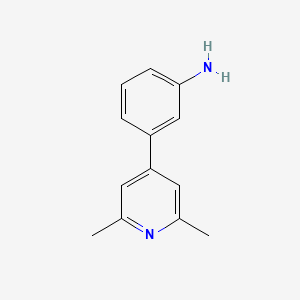
3-(2,6-Dimethyl-4-pyridyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dimethyl-4-pyridyl)aniline is an organic compound that features a pyridyl group attached to an aniline moiety
Synthetic Routes and Reaction Conditions:
Boronic Acid Coupling: One common synthetic route involves the Suzuki–Miyaura coupling reaction, where 2,6-dimethyl-4-pyridylboronic acid is coupled with aniline derivatives under palladium catalysis.
Direct Arylation: Another method is the direct arylation of 2,6-dimethylpyridine with aniline derivatives using transition metal catalysts such as palladium or nickel.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as nitro compounds or quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound's reactivity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridyl and aniline moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and strong acids/bases are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.
Reduction Products: Amino derivatives and reduced forms of the compound.
Substitution Products: Halogenated derivatives and other substituted compounds.
Applications De Recherche Scientifique
Chemistry: 3-(2,6-Dimethyl-4-pyridyl)aniline is used as a building block in organic synthesis, particularly in the development of new ligands for transition metal catalysis. Biology: The compound has shown potential as a bioactive molecule, with applications in drug discovery and development. Medicine: It is being explored for its pharmacological properties, including its potential use in antiviral, anti-inflammatory, and anticancer therapies. Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-(2,6-Dimethyl-4-pyridyl)aniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary widely based on the biological context.
Comparaison Avec Des Composés Similaires
2,6-Dimethylpyridine: A pyridine derivative without the aniline group.
Aniline: A simpler aromatic amine without the pyridyl group.
Bipyridine Derivatives: Compounds with two pyridyl groups, often used in coordination chemistry.
Uniqueness: 3-(2,6-Dimethyl-4-pyridyl)aniline is unique due to its combination of the pyridyl and aniline moieties, which provides distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
40034-51-3 |
|---|---|
Formule moléculaire |
C13H14N2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
3-(2,6-dimethylpyridin-4-yl)aniline |
InChI |
InChI=1S/C13H14N2/c1-9-6-12(7-10(2)15-9)11-4-3-5-13(14)8-11/h3-8H,14H2,1-2H3 |
Clé InChI |
ADHASKYQWAONSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C)C2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


